1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves bromination reactions, where copper(II) bromide and N-bromosuccinimide are used in the bromination of pyrrole derivatives. This process results in regiospecific formation and substitution on the pyrrole ring, indicating the compound's potential for further functionalization and application in various chemical syntheses (Massa, Santo, & Artico, 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, such as enaminones, features bifurcated intra- and intermolecular hydrogen bonding. This structural characteristic influences the compound's physical properties and reactivity, facilitating the formation of complex crystal structures through weak interactions (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone derivatives is highlighted in studies focusing on their bromination and cyclization reactions. These reactions are essential for synthesizing complex molecules and understanding the compound's behavior under different chemical conditions (Jourdan, Rochais, Legay, Sopkova-de Oliveira Santos, & Dallemagne, 2013).
Physical Properties Analysis
The synthesis and study of polymers containing pyrrolopyrrole units, closely related to the compound , demonstrate unique physical properties, such as solubility in organic solvents and strong fluorescence. These properties are crucial for the compound's application in materials science and engineering (Zhang & Tieke, 2008).
Chemical Properties Analysis
The electrochemical properties of new pyrrole monomers, which share a structural motif with 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, have been explored for their potential electrochromic applications. The study of these properties is essential for developing new materials with specific electronic and optical characteristics (Ak, Ak, & Toppare, 2006).
Scientific Research Applications
Application 1: Antibacterial and Antitubercular Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of these compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
- Methods of Application or Experimental Procedures : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
- Results or Outcomes : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Application 2: Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperidine” is a compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It is used as a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures : This compound is typically used in the synthesis of other more complex molecules in the pharmaceutical industry .
- Results or Outcomes : The specific outcomes depend on the final product being synthesized .
Application 3: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone
- Scientific Field : Organic Chemistry
- Summary of the Application : “(4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
- Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .
Application 4: Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperidine” is a compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It is used as a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures : This compound is typically used in the synthesis of other more complex molecules in the pharmaceutical industry .
- Results or Outcomes : The specific outcomes depend on the final product being synthesized .
Application 5: Synthesis of (4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone
- Scientific Field : Organic Chemistry
- Summary of the Application : “(4-Bromo-1H-pyrrol-2-yl)(phenyl)methanone” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
- Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .
Application 6: Synthesis of 1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperazine
- Scientific Field : Organic Chemistry
- Summary of the Application : “1-[(4-bromo-1H-pyrrol-2-yl)carbonyl]piperazine” is another compound that is structurally similar to “1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone”. It can be synthesized from other starting materials .
- Methods of Application or Experimental Procedures : The specific synthesis procedures would depend on the starting materials and the desired final product .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to consult the scientific literature or databases like PubChem, ChemSpider, or others. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. If you’re working in a lab, your lab supervisor or colleagues may also be able to help you find information. If you’re a student, your professors or school library may be able to help you as well.
properties
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLTVLIUJXOOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383981 | |
Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |
CAS RN |
72652-32-5 | |
Record name | 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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